

(3-Chloro-4-iodophenyl)methylurea CAS number and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Chloro-4-iodophenyl)methylurea

Cat. No.: B6626544

[Get Quote](#)

Technical Guide: (3-Chloro-4-iodophenyl)methylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **(3-Chloro-4-iodophenyl)methylurea**, a halogenated arylurea compound. Due to the absence of a registered CAS number and publicly available experimental data for this specific molecule, this document focuses on its predicted chemical properties, a proposed synthetic route based on established methodologies for analogous compounds, and the biological context of structurally similar molecules. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this novel compound in fields such as medicinal chemistry and materials science.

The precursor, 3-chloro-4-iodoaniline, is a known compound and its properties are well-documented.^{[1][2][3][4][5]} The unique substitution pattern of a chlorine and a more reactive iodine atom on the aniline ring makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions where the carbon-iodine bond can be selectively functionalized.^[1]

Chemical Properties

(3-Chloro-4-iodophenyl)methylurea (Predicted)

As this compound is not commercially available and lacks published experimental data, its properties have been predicted based on the known properties of structurally similar arylureas.

Property	Predicted Value	Notes
Molecular Formula	C ₈ H ₈ ClIN ₂ O	
Molecular Weight	310.52 g/mol	
Appearance	Likely a solid at room temperature	Based on similar substituted phenylureas
Melting Point	Estimated 150-200 °C	Highly dependent on crystal lattice energy
Boiling Point	> 300 °C (with decomposition)	High molecular weight and polarity suggest a high boiling point
Solubility	Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone)	Typical for arylureas

Precursor: 3-Chloro-4-iodoaniline

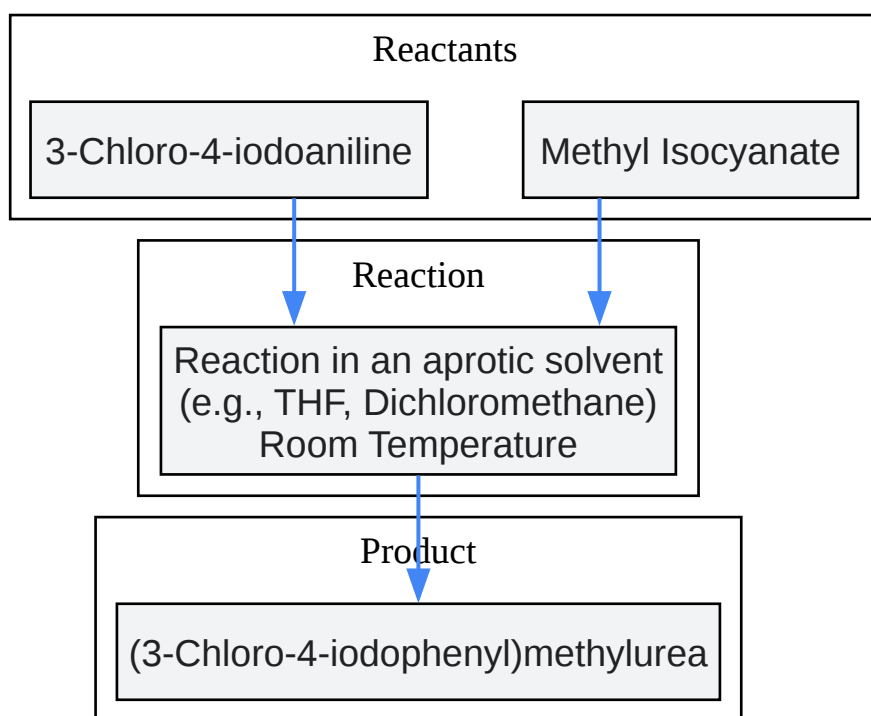
The key starting material for the proposed synthesis is 3-chloro-4-iodoaniline. Its known properties are summarized below.

Property	Value	Reference(s)
CAS Number	135050-44-1	[1][2]
Molecular Formula	C ₆ H ₅ ClIN	[1][3]
Molecular Weight	253.47 g/mol	[1][3]
Appearance	White to amber to dark purple powder/crystal	[1][3]
Melting Point	65-71 °C	[1]
Boiling Point	312.8 °C at 760 mmHg	[1]
Flash Point	143 °C	[1]

Synthesis of (3-Chloro-4-iodophenyl)methylurea

A common and effective method for the synthesis of N-aryl-N'-methylureas is the reaction of the corresponding aniline with methyl isocyanate. This reaction is typically straightforward and proceeds with high yield.

Proposed Synthetic Pathway



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **(3-Chloro-4-iodophenyl)methylurea**.

Detailed Experimental Protocol

This protocol is a general procedure and may require optimization for this specific substrate.

Materials:

- 3-Chloro-4-iodoaniline
- Methyl isocyanate
- Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a clean, dry round-bottom flask, dissolve 3-chloro-4-iodoaniline (1.0 eq.) in the anhydrous aprotic solvent under an inert atmosphere.
- Stir the solution at room temperature.
- Slowly add methyl isocyanate (1.0-1.2 eq.) to the stirred solution. An exothermic reaction may be observed.
- Continue stirring the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by Thin Layer Chromatography).
- Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.
- If the product remains in solution, the solvent can be removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) to yield pure **(3-Chloro-4-iodophenyl)methylurea**.

Safety Precautions:

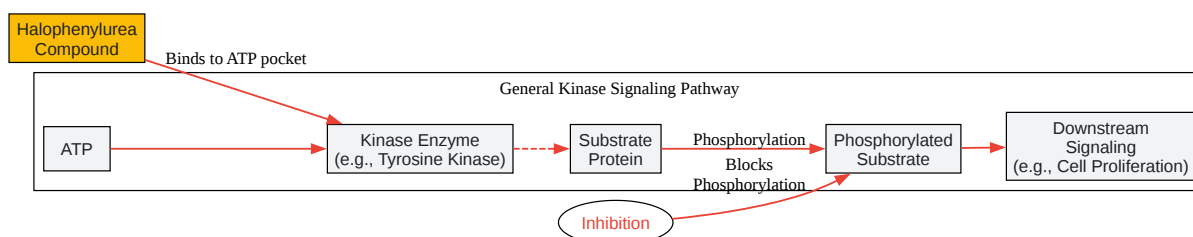
- Methyl isocyanate is highly toxic and volatile. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
- Handle all chemicals with care, following standard laboratory safety procedures.

Potential Biological Activity and Applications

While the specific biological activity of **(3-Chloro-4-iodophenyl)methylurea** is unknown, the broader class of halogenated phenylureas has been investigated for various biological activities. Many aryl urea derivatives are known to exhibit a range of pharmacological effects, including anticancer, antibacterial, and antifungal properties.

Structurally related compounds, such as certain di-substituted phenylureas, are known to act as kinase inhibitors. For instance, Sorafenib, a diaryl urea, is a multi-kinase inhibitor used in

cancer therapy. The general mechanism for many such inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation and downstream signaling.



[Click to download full resolution via product page](#)

Caption: General mechanism of kinase inhibition by arylurea compounds.

The presence of both chlorine and iodine on the phenyl ring of **(3-Chloro-4-iodophenyl)methylurea** offers interesting possibilities for drug design. The different reactivities of the C-Cl and C-I bonds could be exploited for further derivatization or for specific interactions with biological targets. Research into this and similar molecules could lead to the development of new therapeutic agents. Halogenated phenols and anilines, in general, have been studied for their potential as protein tyrosine kinase inhibitors and for their antioxidant and cytoprotective activities.^{[6][7]}

Conclusion

(3-Chloro-4-iodophenyl)methylurea represents a novel, uncharacterized compound with potential for applications in medicinal chemistry and materials science. This guide provides a theoretical framework for its synthesis and an overview of the potential biological relevance of this class of molecules. The detailed protocols and compiled data on its precursor, 3-chloro-4-iodoaniline, should facilitate further experimental investigation into this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloro-4-iodoaniline | 135050-44-1 | Benchchem [benchchem.com]
- 2. 3-Chloro-4-iodoaniline | 135050-44-1 | KFA05044 [biosynth.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 3-Chloro-4-iodoaniline 135050-44-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 3-Chloro-4-iodoaniline 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. Synthesis and biological activities of new halophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of halophenols as potent antioxidant and cytoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(3-Chloro-4-iodophenyl)methylurea CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6626544#3-chloro-4-iodophenyl-methylurea-cas-number-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com